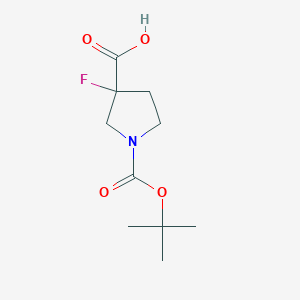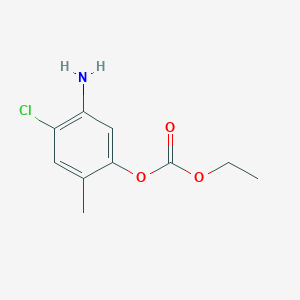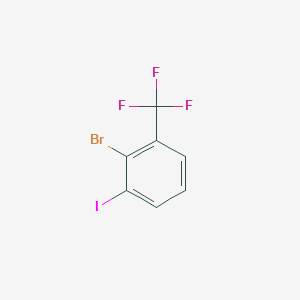
2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” can be represented by the formula C7H3BrF3I .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” include its molecular weight, which is 350.902 Da .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 2-Bromo-1-iodo-3-(trifluoromethyl)benzene has been utilized in the synthesis of mixed halogenated compounds. For instance, it was involved in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield, highlighting its role in ring halogenation reactions (Bovonsombat & Mcnelis, 1993).
Supramolecular Chemistry
- The compound's derivatives, such as 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, exhibit interesting supramolecular features like hydrogen bonding and π–π interactions, as seen in their crystal structures (Stein, Hoffmann & Fröba, 2015).
Organic Synthesis
- In organic synthesis, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 2-Bromo-1-iodo-3-(trifluoromethyl)benzene, have been used for regioselective deprotonation and subsequent functionalization, illustrating their significance in creating site-selective reactions (Mongin, Desponds & Schlosser, 1996).
Role in Organometallic Chemistry
- Its derivatives have been a versatile starting material in organometallic synthesis, facilitating various reactions and serving as intermediates for creating complex organometallic structures (Porwisiak & Schlosser, 1996).
Electrocatalytic Applications
- Some bromo and iodo derivatives of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene have been used in synthesizing compounds with potential electrocatalytic applications, like generating hydrogen from acetic acid in specific conditions (Chu et al., 2013).
Utility in Halogen Bonding and Porous Materials
- Its structural analogs have been instrumental in forming porous materials through halogen bonding, demonstrating its potential in material science and engineering (Rajput, Chernyshev & Biradha, 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
CAS RN |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
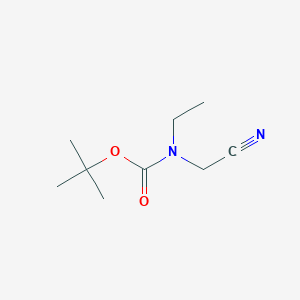
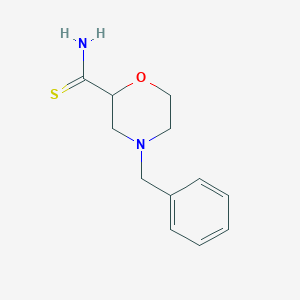
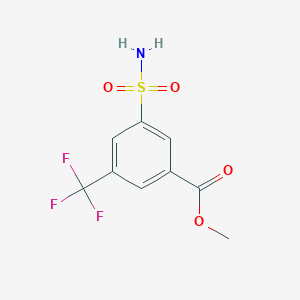
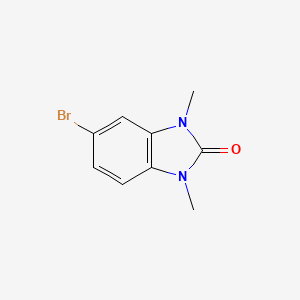
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
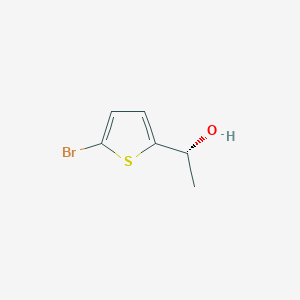
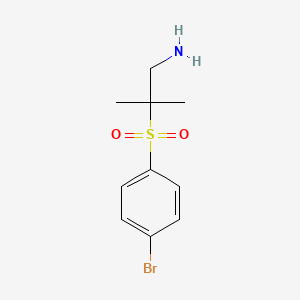
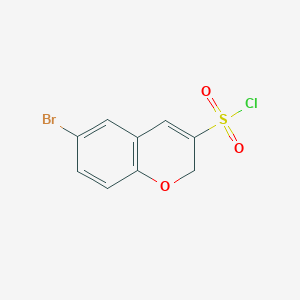
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
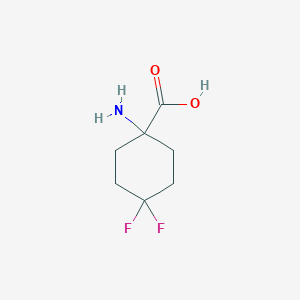
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
